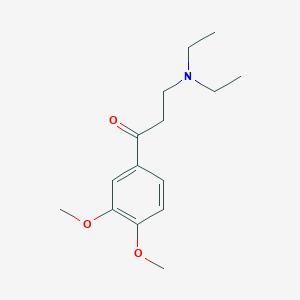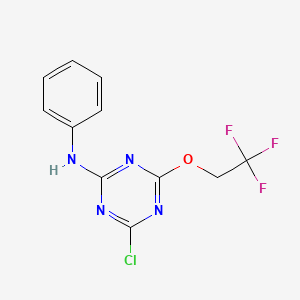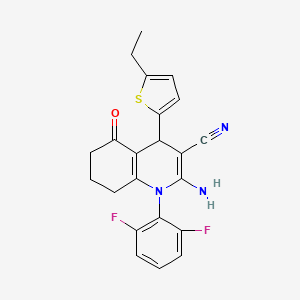
3-(Diethylamino)-1-(3,4-dimethoxyphenyl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Diethylamino)-1-(3,4-dimethoxyphenyl)propan-1-one is an organic compound that belongs to the class of phenylpropanoids It is characterized by the presence of a diethylamino group attached to a propanone backbone, with two methoxy groups on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Diethylamino)-1-(3,4-dimethoxyphenyl)propan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with 3,4-dimethoxybenzaldehyde and diethylamine.
Condensation Reaction: The aldehyde group of 3,4-dimethoxybenzaldehyde reacts with diethylamine in the presence of a suitable catalyst, such as acetic acid, to form an imine intermediate.
Reduction: The imine intermediate is then reduced using a reducing agent like sodium borohydride to yield the final product, this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(Diethylamino)-1-(3,4-dimethoxyphenyl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as hydroxide ions or amines can be used for substitution reactions.
Major Products
Oxidation: Produces ketones or carboxylic acids.
Reduction: Yields alcohols.
Substitution: Results in derivatives with different functional groups on the phenyl ring.
Scientific Research Applications
3-(Diethylamino)-1-(3,4-dimethoxyphenyl)propan-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of various chemical intermediates and fine chemicals.
Mechanism of Action
The mechanism of action of 3-(Diethylamino)-1-(3,4-dimethoxyphenyl)propan-1-one involves its interaction with specific molecular targets and pathways. The diethylamino group can interact with biological receptors, while the methoxy groups may influence the compound’s binding affinity and selectivity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
3-(Dimethylamino)-1-(3,4-dimethoxyphenyl)propan-1-one: Similar structure but with dimethylamino instead of diethylamino.
3-(Diethylamino)-1-(4-methoxyphenyl)propan-1-one: Similar structure but with only one methoxy group on the phenyl ring.
3-(Diethylamino)-1-(3,4-dihydroxyphenyl)propan-1-one: Similar structure but with hydroxy groups instead of methoxy groups.
Uniqueness
3-(Diethylamino)-1-(3,4-dimethoxyphenyl)propan-1-one is unique due to the presence of both diethylamino and two methoxy groups, which can influence its chemical reactivity and biological activity. The combination of these functional groups makes it a versatile compound for various applications.
Properties
CAS No. |
42924-04-9 |
|---|---|
Molecular Formula |
C15H23NO3 |
Molecular Weight |
265.35 g/mol |
IUPAC Name |
3-(diethylamino)-1-(3,4-dimethoxyphenyl)propan-1-one |
InChI |
InChI=1S/C15H23NO3/c1-5-16(6-2)10-9-13(17)12-7-8-14(18-3)15(11-12)19-4/h7-8,11H,5-6,9-10H2,1-4H3 |
InChI Key |
FTYMRYNTHZILTR-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCC(=O)C1=CC(=C(C=C1)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl (2E)-3-[(5-tert-butyl-2-oxocyclohexyl)sulfanyl]-3-fluoro-2-(trifluoromethyl)prop-2-enoate](/img/structure/B11509651.png)

![N-[4-(cyanomethyl)phenyl]-2-(2,3-dichlorophenoxy)acetamide](/img/structure/B11509657.png)

![2-(4-{[(2-Bromophenyl)carbonyl]carbamothioyl}piperazin-1-yl)-8-ethyl-5-oxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B11509675.png)
![3-(4-tert-butylphenyl)-4-cyclohexyl-5-{[4-(1,1,2,2-tetrafluoroethoxy)benzyl]sulfanyl}-4H-1,2,4-triazole](/img/structure/B11509677.png)

![4-Phenyl-1-[(2-trifluoromethyl-phenylcarbamoyl)-methyl]-piperidine-4-carboxylic acid ethyl ester](/img/structure/B11509684.png)
![2-(3-bromophenyl)-1-[4-(propan-2-yl)benzyl]-1H-benzimidazole](/img/structure/B11509692.png)
![Methyl 8-butyl-4-methyl-5-oxo-3-phenyl-2-thioxo-2,3,5,8-tetrahydropyrido[2,3-d]pyrimidine-7-carboxylate](/img/structure/B11509696.png)
![ethyl ({4-ethyl-5-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetate](/img/structure/B11509698.png)
![Methyl 4-phenyl-2-[(phenylsulfonyl)amino]-2-(trifluoromethyl)pent-4-enoate](/img/structure/B11509702.png)

![4-{[(E)-(2-chlorophenyl)methylidene]amino}-3-methyl-6-phenyl-1,2,4-triazin-5(4H)-one](/img/structure/B11509725.png)
